molecular formula C7H13ClN4O B1384638 5-(piperidin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride CAS No. 1803561-58-1

5-(piperidin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride

Cat. No. B1384638
M. Wt: 204.66 g/mol
InChI Key: HPLZKIJWAKYNDH-UHFFFAOYSA-N
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Description

Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of related compounds can be found in various databases .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds can be found in various databases .

Scientific Research Applications

Antimicrobial Activity

A variety of analogs similar to 5-(piperidin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride have been synthesized and examined for antimicrobial properties. Derivatives containing piperidine or pyrrolidine rings have displayed strong antimicrobial activity, particularly against Mycobacterium tuberculosis H37Rv strain. These findings highlight the potential of such compounds in the development of new antimicrobial agents (Krolenko et al., 2016) (Rishikesan et al., 2021) (Bektaş et al., 2007).

Synthetic Methodology and Characterization

The compound has been a focal point in synthetic chemistry, leading to the development of various methodologies for its synthesis and characterization. These processes involve multiple steps including etherification, hydrazonation, cyclization, and reduction, and are supported by advanced characterization techniques like NMR, ESI-MS/MS, and DFT calculations (Zhang et al., 2019) (Mao et al., 2013).

Structure-Activity Relationship and Biological Importance

The chemical structure of compounds similar to 5-(piperidin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride has been elucidated, revealing insights into the structure-activity relationships and biological significance. These studies are instrumental in understanding the molecular basis of the biological activity and facilitating the design of more potent compounds (Thimmegowda et al., 2009).

Analytical Method Development

Efforts have been made to develop sensitive and selective analytical methods for the quantification and characterization of compounds structurally similar to 5-(piperidin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride. These methods are crucial for quality control, pharmacokinetic studies, and ensuring the safety and efficacy of potential pharmaceuticals (Varynskyi et al., 2017).

Future Directions

Piperidines are a subject of research for new drugs that affect the central nervous system through the serotoninergic mechanism and that show multidirectional pharmacological activity .

properties

IUPAC Name

3-piperidin-3-yl-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.ClH/c12-7-9-6(10-11-7)5-2-1-3-8-4-5;/h5,8H,1-4H2,(H2,9,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLZKIJWAKYNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NNC(=O)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(piperidin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(piperidin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride
Reactant of Route 2
5-(piperidin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride
Reactant of Route 3
5-(piperidin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride
Reactant of Route 4
5-(piperidin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride
Reactant of Route 5
5-(piperidin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride
Reactant of Route 6
5-(piperidin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride

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